Basimglurant

Übersicht

Beschreibung

Basimglurant, also known by its developmental code names RG-7090 and RO-4917523, is a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). It is currently under development by Roche and Chugai Pharmaceutical for the treatment of treatment-resistant depression and fragile X syndrome .

Wirkmechanismus

Target of Action

Basimglurant, also known by its developmental code names RG-7090 and RO-4917523, is a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5) . This receptor is a part of the glutamate receptor family, which plays a crucial role in the central nervous system’s excitatory synaptic transmission .

Mode of Action

Instead, it binds to a different site on the receptor (the allosteric site), which results in a conformational change that reduces the receptor’s response to glutamate . This modulation of the mGlu5 receptor is believed to have a high level of safety due to the specificity of this compound .

Biochemical Pathways

This is significant because glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation is implicated in numerous neurological and psychiatric disorders .

Pharmacokinetics

Preclinical drug trials have shown that this compound has a terminal half-life of 7 hours in rats and 20 hours in monkeys , indicating a dosing regimen of once daily in possible human patients . Research with rats and monkeys revealed a bioavailability of 50% , with additional studies showing that this compound has a rate of plasma protein binding of 98 to 99% . These properties suggest that this compound has good oral bioavailability and a long half-life, which are desirable characteristics for a therapeutic drug .

Result of Action

This compound has been found to have antidepressant properties in preclinical research trials . These properties are corroborated by its functional magnetic imaging profile, as well as anxiolytic-like and antinociceptive features . In electroencephalography recordings, this compound shows wake-promoting effects followed by increased delta power during subsequent non–rapid eye movement sleep .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the safety and efficacy of this compound are currently being evaluated in clinical trials . These trials consider a variety of factors, including the patient’s health status, the presence of other medications, and individual genetic factors that could influence the drug’s action.

Biochemische Analyse

Biochemical Properties

Basimglurant plays a significant role in biochemical reactions by modulating the activity of the mGlu5 receptor. This receptor is involved in various neural processes, including synaptic plasticity and neuroprotection. This compound interacts with the mGlu5 receptor by binding to an allosteric site, which results in the inhibition of receptor activity. This interaction is highly specific, ensuring minimal off-target effects .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving glutamate. By inhibiting mGlu5 receptor activity, this compound can alter gene expression and cellular metabolism. This modulation can lead to changes in synaptic plasticity, which is crucial for learning and memory. Additionally, this compound has been shown to have anxiolytic and antinociceptive effects, further highlighting its impact on cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the allosteric site of the mGlu5 receptor. This binding inhibits the receptor’s activity, preventing the downstream signaling that would typically occur upon glutamate binding. This inhibition can lead to reduced excitatory neurotransmission, which is beneficial in conditions like depression and fragile X syndrome. This compound’s high specificity for the mGlu5 receptor ensures that its effects are targeted and that off-target interactions are minimized .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Preclinical drug trials have shown that this compound possesses a terminal half-life of 7 hours in rats and 20 hours in monkeys, indicating a dosing regimen of once daily in possible human patients. The stability and degradation of this compound have been studied, revealing that it maintains its efficacy over extended periods. Long-term effects on cellular function have also been observed, with this compound showing sustained modulation of mGlu5 receptor activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rodent models, this compound has shown clear antidepressant-like effects at specific dosages. For instance, a dosage of 1.5 mg/day has been found to produce consistent antidepressant effects. At higher doses, this compound can lead to adverse effects, including hepatocyte proliferation and altered liver function. These findings highlight the importance of dosage optimization in the therapeutic use of this compound .

Metabolic Pathways

This compound is primarily metabolized via cytochrome P450 (P450)-mediated oxidative metabolism. The enzymes CYP1A2 and CYP3A4/5 play significant roles in its metabolism. CYP1A2-mediated metabolism follows Michaelis-Menten kinetics, while CYP3A4 and CYP3A5 follow sigmoidal kinetics. This enzyme dependency leads to varying fractional enzyme contributions to metabolism with substrate concentration. Understanding these metabolic pathways is crucial for predicting drug interactions and optimizing therapeutic regimens .

Transport and Distribution

This compound is transported and distributed within cells and tissues with high efficiency. It has a bioavailability of 50% and a plasma protein binding rate of 98 to 99%. These properties ensure that this compound is effectively delivered to its target sites within the body. The distribution of this compound within the brain is particularly important for its therapeutic effects, as it needs to reach the mGlu5 receptors to exert its modulatory effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic regions where mGlu5 receptors are abundant. This localization is crucial for its activity, as it needs to interact with the mGlu5 receptors to inhibit their activity. This compound’s targeting signals and post-translational modifications ensure that it is directed to these specific compartments, allowing for precise modulation of receptor activity .

Vorbereitungsmethoden

The synthesis of basimglurant involves several key steps. The starting material is 2-chloro-4-ethynylpyridine, which undergoes a series of reactions to form the final compound. The synthetic route includes:

Alkylation: The starting material is alkylated with 1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazole.

Cyclization: The intermediate product undergoes cyclization to form the imidazole ring.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

Basimglurant undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

Substitution: This compound can undergo substitution reactions, particularly at the chloro and fluoro positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Basimglurant has several scientific research applications:

Chemistry: It is used as a tool compound to study the mGlu5 receptor and its role in various biochemical pathways.

Biology: this compound is used in research to understand the biological mechanisms underlying fragile X syndrome and treatment-resistant depression.

Medicine: Clinical trials are ongoing to evaluate its efficacy and safety in treating major depressive disorder and fragile X syndrome

Vergleich Mit ähnlichen Verbindungen

Basimglurant is unique compared to other mGlu5 receptor modulators due to its high specificity and safety profile. Similar compounds include:

Mavoglurant: Another mGlu5 negative allosteric modulator with similar applications in treating fragile X syndrome and depression.

Dipraglurant: Used for treating Parkinson’s disease-related dyskinesia.

This compound stands out due to its promising results in clinical trials and its potential for treating multiple neurological conditions.

Eigenschaften

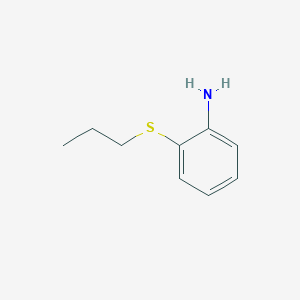

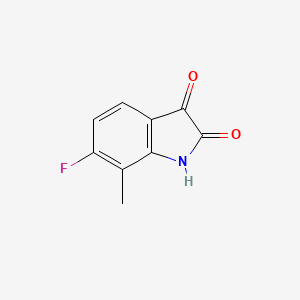

IUPAC Name |

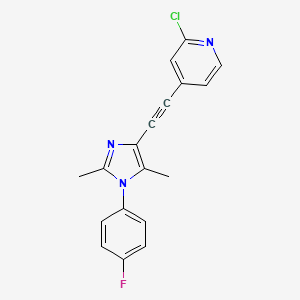

2-chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethylimidazol-4-yl]ethynyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3/c1-12-17(8-3-14-9-10-21-18(19)11-14)22-13(2)23(12)16-6-4-15(20)5-7-16/h4-7,9-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZWINBEAHDTLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1C2=CC=C(C=C2)F)C)C#CC3=CC(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025734 | |

| Record name | Basimglurant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802906-73-6 | |

| Record name | 2-Chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=802906-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basimglurant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802906736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Basimglurant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Basimglurant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BASIMGLURANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3110E3AO8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Basimglurant exert its effects at the molecular level?

A1: this compound acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5) [, , ]. Unlike competitive antagonists that directly block the glutamate binding site, this compound binds to a distinct allosteric site on the mGlu5 receptor. This binding indirectly modulates receptor conformation, reducing the signaling activity induced by glutamate, the primary excitatory neurotransmitter in the brain [, , , ].

Q2: What is the structural basis for the high selectivity of this compound for mGlu5 receptors?

A2: While the precise binding interactions are still under investigation, molecular dynamics simulations have revealed key residues within the allosteric binding pocket of the mGlu5 receptor that contribute to this compound's high affinity and selectivity []. These simulations suggest that specific interactions between this compound's chemical moieties and these residues are crucial for its pharmacological activity and selectivity profile.

Q3: How is this compound absorbed and metabolized in the body?

A3: this compound exhibits good oral bioavailability, estimated to be around 67% in humans []. Following oral administration, it undergoes extensive metabolism primarily via cytochrome P450 (CYP) enzymes, with CYP1A2 and CYP3A4/5 playing dominant roles [, ]. The major route of excretion is through urine, primarily in the form of metabolites []. Notably, its metabolism displays enzyme dependency, with CYP1A2 following Michaelis-Menten kinetics while CYP3A4 and CYP3A5 exhibit sigmoidal kinetics [].

Q4: What is the relationship between this compound exposure and receptor occupancy?

A4: Studies have demonstrated a clear relationship between this compound exposure, both in plasma and brain, and its occupancy at mGlu5 receptors []. Interestingly, while plasma exposure-response relationships vary considerably among different mGlu5 NAMs, a unified exposure-response relationship emerges when considering unbound brain concentration and mGlu5 affinity. This finding suggests that achieving sufficient brain exposure is crucial for this compound's therapeutic efficacy [].

Q5: Has any research explored the potential for targeted delivery of this compound?

A5: While the provided research does not delve into specific drug delivery strategies for this compound, optimizing its formulation could enhance its therapeutic profile []. For instance, developing formulations with improved brain penetration could potentially enhance its efficacy and potentially minimize off-target effects.

Q6: What is the primary therapeutic focus for this compound?

A6: this compound was initially investigated for its potential in treating major depressive disorder (MDD) [, , , , ]. Preclinical studies highlighted its antidepressant-like effects in various animal models, supporting its advancement into clinical trials [, , ]. While initial clinical trials showed mixed results on primary endpoints, this compound demonstrated promising effects on patient-reported measures of depression, warranting further investigation in larger and more targeted clinical trials [, , , ].

Q7: Are there any other potential clinical applications for this compound being explored?

A7: Beyond MDD, preclinical research suggests that this compound may hold therapeutic promise for other conditions. Notably, its modulation of mGlu5 receptors has shown potential in preclinical models of anxiety, pain, and fragile X syndrome [, , , ].

Q8: What is the current understanding of this compound's safety profile?

A8: Clinical trials have revealed that this compound is generally well-tolerated, with dizziness being the most commonly reported adverse event [, , , ]. Notably, a relationship between this compound exposure and the incidence of dizziness has been observed, with higher doses being associated with an increased risk []. Long-term safety data in humans is currently limited, and further research is needed to fully elucidate its safety profile, particularly with chronic administration.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1279371.png)

![(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine](/img/structure/B1279374.png)

![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)